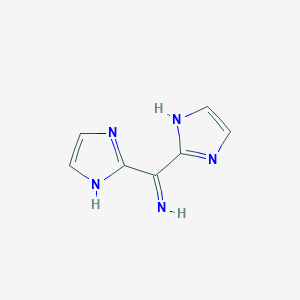

Di(1H-imidazol-2-yl)methanimine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Di(1H-imidazol-2-yl)methanimine is an organic compound with the molecular formula C₇H₇N₅. It is a heterocyclic compound containing an imidazole ring, which is a five-membered ring with two nitrogen atoms. This compound is known for its high thermal stability and solubility in organic solvents such as chloroform, methanol, and dichloromethane .

Métodos De Preparación

Di(1H-imidazol-2-yl)methanimine can be synthesized through the reaction of imidazolone and methylamine under basic conditions. The reaction proceeds by forming imidazolone, which then undergoes an oxidation-reduction reaction or reacts with a substrate to yield this compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Análisis De Reacciones Químicas

Di(1H-imidazol-2-yl)methanimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives.

Reduction: It can be reduced to form different imidazole-based compounds.

Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Aplicaciones Científicas De Investigación

Di(1H-imidazol-2-yl)methanimine has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the synthesis of polyamide resins and other polymers, as well as in the production of dopamine receptor activators

Mecanismo De Acción

The mechanism of action of Di(1H-imidazol-2-yl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity .

Comparación Con Compuestos Similares

Di(1H-imidazol-2-yl)methanimine can be compared with other imidazole-based compounds, such as:

Imidazole: A simpler compound with a similar ring structure but without the methanimine group.

Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.

Histidine: An amino acid with an imidazole side chain, playing a crucial role in biological systems. The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications not possible with other imidazole derivatives

Actividad Biológica

Di(1H-imidazol-2-yl)methanimine, a compound characterized by its imidazole rings, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, interactions with biological targets, and implications for therapeutic applications.

This compound has the molecular formula C7H7N5 and a molecular weight of 161.16 g/mol. Its structure consists of two imidazole rings connected through a methanimine group, which enhances its ability to interact with various biological targets. The compound's properties include:

| Property | Value |

|---|---|

| Formula | C7H7N5 |

| Molecular Weight | 161.16 g/mol |

| Boiling Point | Not available |

| Number of Heavy Atoms | 12 |

| Number of Aromatic Heavy Atoms | 10 |

| Lipophilicity (Log P) | 0.11 |

Cytotoxic Activity

Research indicates that derivatives of imidazole compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several platinum(II) complexes involving imidazole derivatives, revealing that certain complexes demonstrated potent activity against the NCI-H460 lung cancer cell line with effective concentrations (EC50) ranging from 0.115 to 1.1 mM .

Key Findings:

- Cytotoxicity: this compound and its complexes showed enhanced cytotoxicity compared to traditional agents like cisplatin.

- Mechanism of Action: The compounds were found to interact with nuclear DNA, leading to the induction of apoptosis through pathways involving p53 and p21(waf), suggesting their potential as anticancer agents.

Interaction with Biological Targets

This compound has been studied for its interactions with key biological enzymes and proteins. One significant target is indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and cancer progression. Compounds derived from imidazole structures have been shown to inhibit IDO effectively, enhancing immune responses against tumors .

Enzyme Inhibition Studies:

- IDO Inhibition: Imidazole derivatives demonstrated competitive inhibition against IDO, with some variants exhibiting up to ten-fold greater potency than standard inhibitors .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Cytotoxicity in Cancer Models:

- Immunomodulatory Effects:

- Antiparasitic Activity:

Propiedades

IUPAC Name |

bis(1H-imidazol-2-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-5(6-9-1-2-10-6)7-11-3-4-12-7/h1-4,8H,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQUAPUEGBDMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(=N)C2=NC=CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.